2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one
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Overview
Description
2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C11H15NO4. It is a derivative of phenethylamine and contains a trimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a corresponding oxime using hydroxylamine hydrochloride in the presence of a base.
Reduction: The oxime is then reduced to the amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Final Product: The resulting amine is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Substituted amines and amides
Scientific Research Applications
2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins.
Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(3,4,5-trimethoxyphenyl)ethan-1-one
- 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one
- 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one
Uniqueness
2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 2,4,5-trimethoxyphenyl group can enhance its interaction with certain molecular targets, making it a valuable compound for research and development .
Biological Activity
2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features:
- Molecular Formula : C12H17N1O3
- Functional Groups : An amino group (-NH2) and three methoxy groups (-OCH3) positioned at the 2, 4, and 5 positions of the phenyl ring.
The arrangement of these functional groups enhances the compound's lipophilicity and biological reactivity, making it a candidate for various pharmacological applications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. The mechanism involves interaction with bacterial cell membranes and disruption of metabolic pathways.
Anticancer Activity
The compound has shown promising anticancer properties in several studies:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and others.
- Mechanism of Action : It appears to induce apoptosis through modulation of signaling pathways involved in cell cycle regulation and apoptosis. Notably, it may inhibit cyclin-dependent kinases (CDKs) and affect STAT transcription factors, which are crucial for cancer cell proliferation.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 10.5 | Induction of apoptosis via CDK inhibition |
HCT-116 | 8.3 | STAT3 inhibition leading to reduced proliferation |
Antioxidant Activity
The presence of methoxy groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties. This activity is beneficial in preventing oxidative stress-related diseases.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in cell signaling and metabolism.
- Receptor Modulation : It interacts with specific receptors that regulate cell growth and apoptosis.
- Pathway Alteration : Alters pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Case Studies
-
Anticancer Efficacy Study :
- A study evaluated the effects of the compound on MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 5 µM, with morphological changes consistent with apoptosis observed under microscopy.
-
Antimicrobial Screening :
- The compound was tested against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, indicating strong antimicrobial potential.
Properties
Molecular Formula |
C11H15NO4 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-amino-1-(2,4,5-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C11H15NO4/c1-14-9-5-11(16-3)10(15-2)4-7(9)8(13)6-12/h4-5H,6,12H2,1-3H3 |
InChI Key |
OKHWAWJVUWQUDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CN)OC)OC |
Origin of Product |
United States |
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